molecular formula C11H12N2O3S B10868485 methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B10868485
M. Wt: 252.29 g/mol
InChI Key: CFXGPYDEKJSHHL-UHFFFAOYSA-N
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Description

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-methoxy-1H-benzimidazole-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and ester groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)13-11(12-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXGPYDEKJSHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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